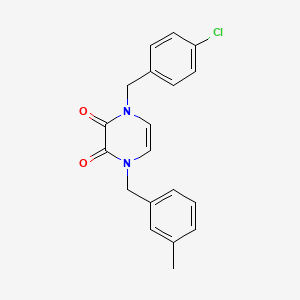
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Olmesartan medoxomil, which is a drug used to treat high blood pressure. However,
Wirkmechanismus
The mechanism of action of 1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione involves the inhibition of the angiotensin II type 1 receptor, which is responsible for vasoconstriction and aldosterone secretion. This leads to the dilation of blood vessels and the reduction of blood pressure. The precise mechanism of action of this compound is still under investigation, and further research is needed to fully understand its pharmacological effects.
Biochemical and Physiological Effects
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione has been shown to have various biochemical and physiological effects, including the reduction of blood pressure, the improvement of endothelial function, and the reduction of oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione in lab experiments include its high potency and selectivity, as well as its well-characterized pharmacological effects. However, there are also limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione. One potential direction is the development of new drugs based on the structure of this compound, which may have improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis method of this compound can be further optimized to improve the yield and purity of the final product.
Synthesemethoden
The synthesis method of 1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione involves several steps, including the reaction between the 4-chlorobenzyl chloride and 3-methylbenzylamine to form the intermediate compound. This is followed by the reaction between the intermediate compound and diethyl oxalate to form the final product. The synthesis method of this compound has been extensively studied, and various modifications have been proposed to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione has been used in various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. This compound has shown potential as an antihypertensive drug and has been used to treat hypertension in clinical trials. Additionally, this compound has been used in the development of other drugs, such as Olmesartan, which is a prodrug of 1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-14-3-2-4-16(11-14)13-22-10-9-21(18(23)19(22)24)12-15-5-7-17(20)8-6-15/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBACJIPXOBYQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-4-(3-methylbenzyl)-1,4-dihydropyrazine-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

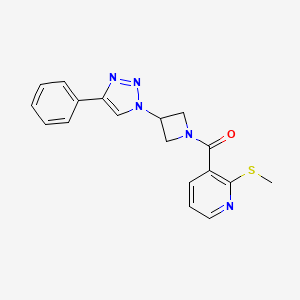
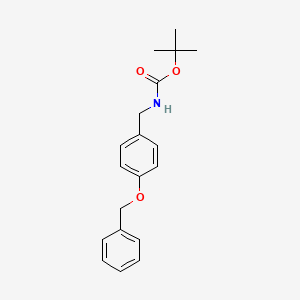

![(1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2689850.png)
![N-(3-fluoro-4-methylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2689853.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2689856.png)
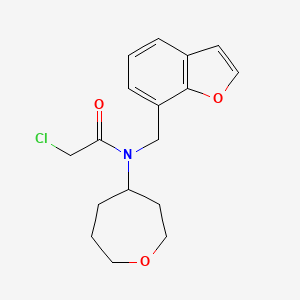

![(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2689863.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrol-3(2H)-one](/img/structure/B2689864.png)
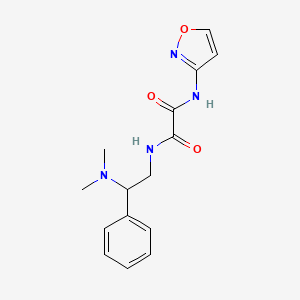
![N-{3-methoxy-2-[(methylamino)carbonyl]-1-benzothien-5-yl}-2-furamide](/img/structure/B2689867.png)
